molecular formula C5H7ClN4 B11920603 4-(Aminomethyl)-6-chloropyrimidin-2-amine

4-(Aminomethyl)-6-chloropyrimidin-2-amine

Cat. No.: B11920603
M. Wt: 158.59 g/mol
InChI Key: UUXNKHGCDRXEFZ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-chloropyrimidin-2-amine is a heterocyclic organic compound that contains a pyrimidine ring substituted with an aminomethyl group at the 4-position and a chlorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-chloropyrimidin-2-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-chloropyrimidin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium or copper catalysts, boronic acids for Suzuki-Miyaura coupling, and various oxidizing or reducing agents for modifying the aminomethyl group. Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The aminomethyl group can form hydrogen bonds with active site residues, while the chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Aminomethyl)-6-chloropyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C5H7ClN4

Molecular Weight

158.59 g/mol

IUPAC Name

4-(aminomethyl)-6-chloropyrimidin-2-amine

InChI

InChI=1S/C5H7ClN4/c6-4-1-3(2-7)9-5(8)10-4/h1H,2,7H2,(H2,8,9,10)

InChI Key

UUXNKHGCDRXEFZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1Cl)N)CN

Origin of Product

United States

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